(1R,5R)-N-((S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1R,5R)-N-((S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopentylamino group, a phenylpropanoyl moiety, and a tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-N-((S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide typically involves multiple steps, including the formation of the cyclopentylamino group and the phenylpropanoyl moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may serve as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms and functions.
Medicine
In medicine, this compound has potential therapeutic applications. It may act as a drug candidate for treating specific diseases by targeting particular molecular pathways.
Industry
In industrial applications, the compound can be used in the development of new materials and products. Its chemical properties make it suitable for various industrial processes and applications.
Mécanisme D'action
The mechanism of action of (1R,5R)-N-((S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include those with related structures, such as other diazocine derivatives or compounds with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and stereochemistry. This distinct structure contributes to its specific chemical and biological properties, making it a valuable molecule for research and application.
Conclusion
(1R,5R)-N-((S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide is a versatile compound with significant potential in various fields. Its unique structure and properties make it an important subject of study in chemistry, biology, medicine, and industry. Further research and development can unlock new applications and enhance our understanding of this complex molecule.
Propriétés
Numéro CAS |
956324-64-4 |
---|---|
Formule moléculaire |
C26H32N4O3 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
(1S,9S)-N-[(2S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl]-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxamide |
InChI |
InChI=1S/C26H32N4O3/c31-24-12-6-11-23-20-13-19(16-30(23)24)15-29(17-20)26(33)28-22(14-18-7-2-1-3-8-18)25(32)27-21-9-4-5-10-21/h1-3,6-8,11-12,19-22H,4-5,9-10,13-17H2,(H,27,32)(H,28,33)/t19-,20+,22+/m1/s1 |
Clé InChI |
YAVWLTGQSCTQLK-URVUXULASA-N |
SMILES isomérique |
C1CCC(C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)N3C[C@H]4C[C@@H](C3)C5=CC=CC(=O)N5C4 |
SMILES canonique |
C1CCC(C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)N3CC4CC(C3)C5=CC=CC(=O)N5C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.